

Spectroscopic Profile of Palustrol: A Technical Guide

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Compound of Interest

Compound Name: *Palustrol*

Cat. No.: B15590748

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid **Palustrol**. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **Palustrol**, facilitating straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Palustrol** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Palustrol** (CDCl_3)

Chemical Shift (δ) ppm	Carbon Type
Data not available in search results	

Note: Specific experimental ^1H and ^{13}C NMR data for **Palustrol** were not available in the performed searches. The tables are provided as a template for data population.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Frequencies for **Palustrol**

Frequency (cm^{-1})	Intensity	Functional Group Assignment
Vapor Phase IR Spectra available, but peak table not provided in search results		

Note: While the existence of vapor-phase IR spectra is noted in databases such as PubChem, a detailed peak list with corresponding intensities was not found in the search results.[\[1\]](#)

Mass Spectrometry (MS)

Table 4: GC-MS Data for **Palustrol**

Retention Index (RI)	m/z Fragment Ions
1562, 1571, 1563, 1548, 1564, 1556, 1569, 1550, 1566, 1555, 1579, 1565 (Standard non-polar) [1]	137, 111, 122, 124 [1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of sesquiterpenoids like **Palustrol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **Palustrol** (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), which is suitable for many organic compounds.[2]
- The solution is transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition:

- ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at 600 MHz for ^1H and 150 MHz for ^{13}C .[2]
- For ^{13}C NMR, spectral editing techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH_2 , and CH_3 groups.[2]
- Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are utilized to establish connectivity and aid in the complete structural elucidation.[2]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- For liquid or oily samples like many sesquiterpenoids, the ATR-FTIR technique is often preferred due to minimal sample preparation.[3]
- A small drop of the **Palustrol** sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Ensure complete coverage of the crystal surface for optimal spectral acquisition.

Instrumentation and Data Acquisition:

- A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.
- The sample spectrum is then recorded, typically in the mid-IR range (4000-400 cm^{-1}).
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of the **Palustrol** sample is prepared in a volatile organic solvent, such as hexane or ethyl acetate.
- The concentration is adjusted to be within the linear range of the detector.

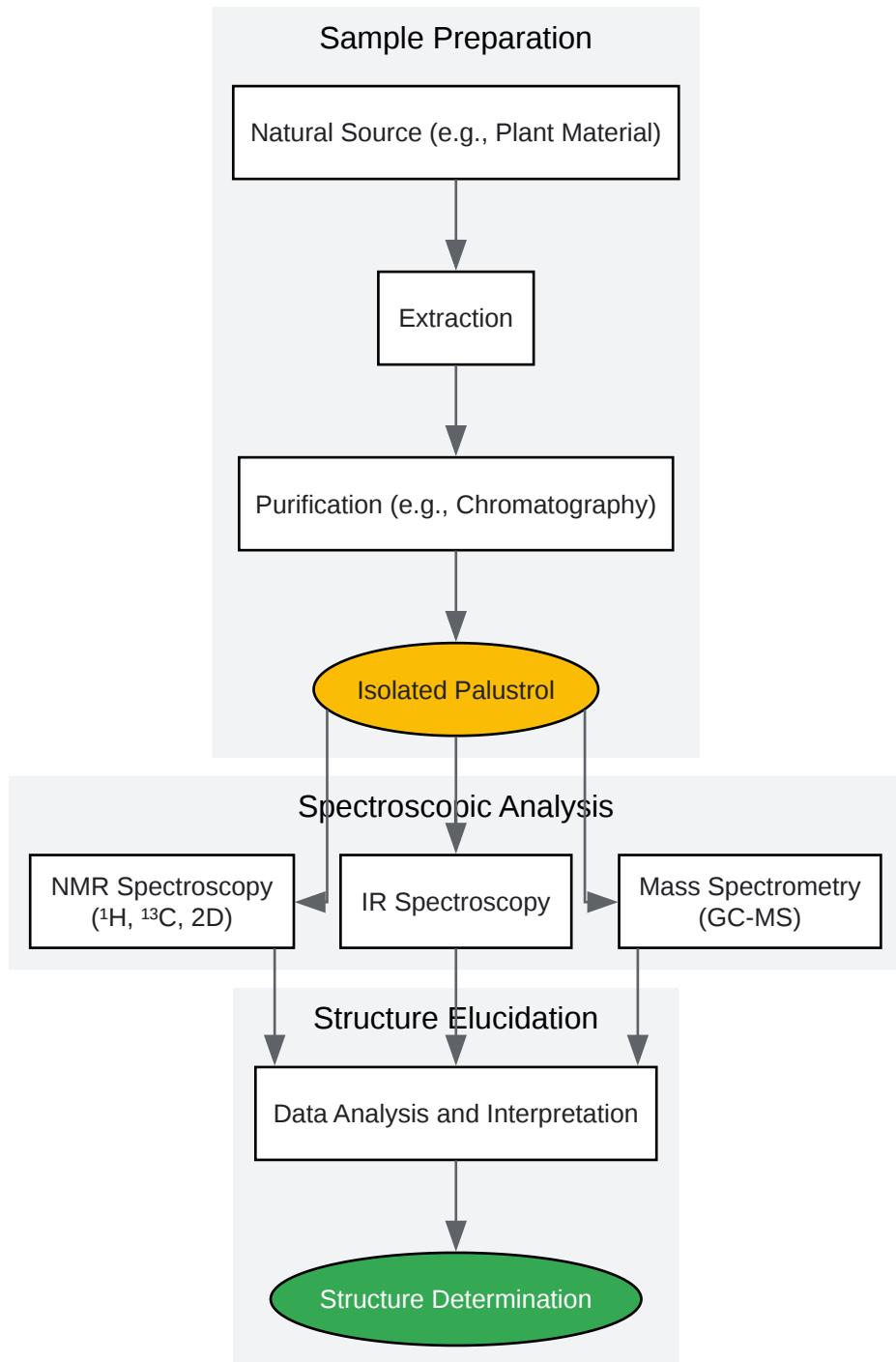
Instrumentation and Data Acquisition:

- An aliquot of the prepared sample is injected into the gas chromatograph.
- The GC is equipped with a capillary column suitable for the separation of terpenes (e.g., a non-polar or semi-polar column).
- The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.
- The separated components are then introduced into the mass spectrometer.
- Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum for each component.
- The identification of **Palustrol** is confirmed by comparing its mass spectrum and retention index with reference data.

Visualizations

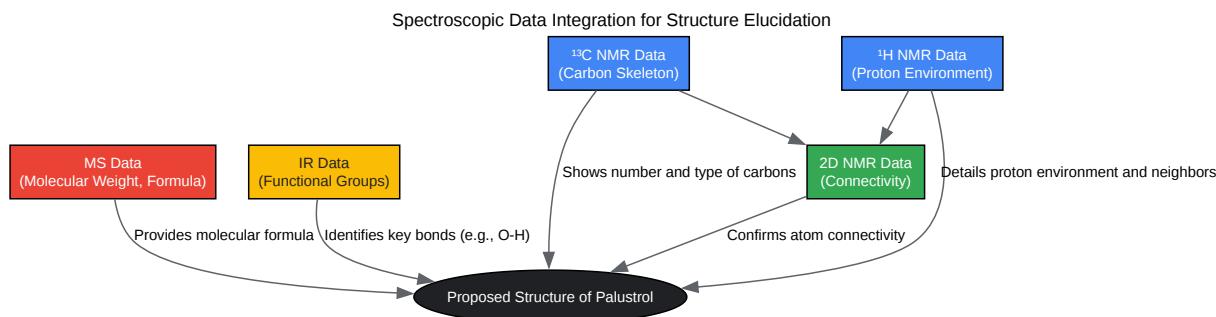
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like **Palustrol** and the logical relationship between the different spectroscopic techniques for structure elucidation.

Workflow for Spectroscopic Analysis of Palustrol



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Workflow for Spectroscopic Analysis of Palustrol

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Spectroscopic Data Integration for Structure Elucidation

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References

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